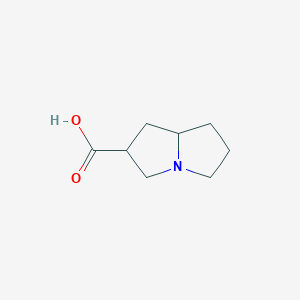

hexahydro-1H-pyrrolizine-2-carboxylic acid

Description

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYVGBXGOHIGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491185 | |

| Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342411-93-2 | |

| Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-pyrrolizine, also known as pyrrolizidine, is a bicyclic heterocyclic organic compound that forms the core structure of a wide array of natural and synthetic molecules.[1] Its derivatives, particularly those containing a carboxylic acid moiety, have garnered significant attention in the field of medicinal chemistry and drug discovery due to their diverse biological activities. These activities range from anti-inflammatory and anticancer to nootropic and antiemetic properties.[2] This technical guide provides a comprehensive overview of hexahydro-1H-pyrrolizine carboxylic acids, with a focus on their chemical properties, synthesis, and biological relevance. While specific data for hexahydro-1H-pyrrolizine-2-carboxylic acid is limited in publicly available scientific literature, this guide will detail the characteristics of closely related and well-documented isomers, primarily the 1-carboxylic acid and 7a-carboxylic acid derivatives, to provide a thorough understanding of this class of compounds.

Chemical Structure and Properties

The fundamental structure of hexahydro-1H-pyrrolizine consists of a fused five-membered and six-membered ring system with a nitrogen atom at the bridgehead. The position of the carboxylic acid group on this scaffold significantly influences the molecule's stereochemistry and physicochemical properties, which in turn affect its biological activity.

The table below summarizes the key chemical data for several known hexahydro-1H-pyrrolizine carboxylic acid derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Hexahydro-1H-pyrrolizine-1-carboxylic acid | 12304356 (CID) | C₈H₁₃NO₂ | 155.19 |

| Hexahydro-1H-pyrrolizine-7a-carboxylic acid | 412283-63-7 | C₈H₁₃NO₂ | 155.19 |

| 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester | 54514-96-4 | C₉H₁₅NO₂ | 169.22 |

| 1H-Pyrrolizine-1-carboxylic acid, hexahydro-2-hydroxy-2-methyl-, methyl ester | 80151-77-5 | C₁₀H₁₇NO₃ | 199.25 |

| 1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,3-dioxo-, methyl ester | 1934431-46-5 | C₉H₁₁NO₄ | 197.19 |

Synthesis of Hexahydro-1H-pyrrolizine Carboxylic Acid Derivatives

The synthesis of hexahydro-1H-pyrrolizine scaffolds and their carboxylic acid derivatives often involves multi-step reaction sequences. A common strategy involves the cyclization of proline derivatives.

General Experimental Protocol for Synthesis:

The following provides a generalized experimental protocol for the synthesis of related pyrrolizidine structures, which can be adapted for the synthesis of specific carboxylic acid derivatives.

Materials and Reagents:

-

Appropriate starting materials (e.g., proline esters, alkynyl amines)

-

Anhydrous solvents (e.g., dichloromethane, methanol, ethyl acetate)

-

Reagents for cyclization (e.g., potassium hexamethyldisilazide (KHMDS))

-

Catalysts (if required)

-

Reagents for purification (e.g., silica gel for column chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: All reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to exclude moisture.

-

Solvent and Reagent Preparation: Anhydrous solvents are used as obtained from commercial sources or freshly distilled. Reagents are used as supplied unless otherwise noted.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization is achieved using UV light or by staining with appropriate reagents such as potassium permanganate or iodine.

-

Work-up: Upon completion, the reaction mixture is typically quenched with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Logical Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of hexahydro-1H-pyrrolizine derivatives.

Biological Activity and Drug Development Potential

The pyrrolizidine scaffold is a key component in numerous biologically active compounds. The carboxylic acid functional group, in particular, can play a crucial role in the interaction of these molecules with biological targets, often acting as a key binding motif.

Derivatives of hexahydro-1H-pyrrolizine have been investigated for a range of therapeutic applications:

-

Anti-inflammatory Activity: Some pyrrolizine derivatives, such as ketorolac, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Anticancer Activity: The pyrrolizine nucleus is found in compounds like mitomycin C, a well-known anticancer agent.[2] The mechanisms of action for anticancer pyrrolizine derivatives can include DNA alkylation and inhibition of various enzymes crucial for cancer cell survival.[2]

-

Nootropic Effects: Certain synthetic pyrrolizine derivatives have shown potential as nootropic agents, which are substances that may improve cognitive function.[2]

Signaling Pathway Involvement (Hypothetical for a Generic Derivative):

While a specific signaling pathway for the titular compound is not documented, related compounds often interact with key cellular signaling pathways. For instance, an anti-inflammatory derivative might inhibit the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.

Caption: Hypothetical inhibition of the COX pathway by a pyrrolizine derivative.

Conclusion

Hexahydro-1H-pyrrolizine carboxylic acids represent a valuable class of compounds for drug discovery and development. While detailed experimental data for the 2-carboxylic acid isomer remains elusive in the current body of scientific literature, the extensive research on related isomers provides a strong foundation for future investigations. The synthetic methodologies and biological activities discussed in this guide highlight the potential of this scaffold and underscore the need for further exploration of its various isomers to unlock their full therapeutic potential. Researchers and drug development professionals are encouraged to build upon the existing knowledge of the more common 1- and 7a-carboxylic acid derivatives to design and synthesize novel compounds, including the 2-carboxylic acid isomer, for biological evaluation.

References

hexahydro-1H-pyrrolizine-2-carboxylic acid structure and properties

An In-depth Technical Guide on Hexahydro-1H-pyrrolizine-2-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for hexahydro-1H-pyrrolizine-2-carboxylic acid is scarce in publicly available literature. This guide provides a comprehensive overview of the hexahydro-1H-pyrrolizine (also known as pyrrolizidine) core structure, detailed information on its closely related and better-studied isomers, and discusses potential synthetic routes, properties, and biological activities relevant to the title compound.

Executive Summary

The hexahydro-1H-pyrrolizine scaffold is a privileged heterocyclic system found in a wide array of natural products, most notably pyrrolizidine alkaloids (PAs). These compounds exhibit a diverse range of biological activities, from hepatotoxicity to potential therapeutic applications. This document serves as a technical guide to the structure, properties, synthesis, and biological context of hexahydro-1H-pyrrolizine carboxylic acids, with a specific focus on the 2-carboxylic acid isomer. Due to the limited specific data on the 2-isomer, information from closely related analogues, such as the 1-carboxylic acid isomer, is presented to infer its potential characteristics. This guide is intended to provide a foundational understanding for researchers interested in the medicinal chemistry and drug development potential of this class of compounds.

Structure and Nomenclature

The core structure is a bicyclic system consisting of two fused five-membered pyrrolidine rings sharing a common nitrogen atom. The systematic name for this saturated bicyclic amine is hexahydro-1H-pyrrolizine, commonly referred to as pyrrolizidine.[1][2][3] The carboxylic acid substituent at the 2-position gives the target compound, hexahydro-1H-pyrrolizine-2-carboxylic acid.

References

The Pyrrolizidine Alkaloids (PAs): A Widespread Class of Natural Products

An In-depth Technical Guide on the Natural Occurrence of the Pyrrolizidine Nucleus and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of compounds based on the hexahydro-1H-pyrrolizine (pyrrolizidine) nucleus. While hexahydro-1H-pyrrolizine-2-carboxylic acid is not a widely reported natural product, its core structure is the foundation for a vast and significant class of secondary metabolites known as pyrrolizidine alkaloids (PAs). Understanding the natural history of this structural class is crucial for researchers in natural products chemistry, toxicology, and drug development.

Pyrrolizidine alkaloids are a group of over 660 identified compounds, with estimates suggesting they occur in more than 6,000 plant species.[1][2] These alkaloids are characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead, known as the pyrrolizidine nucleus.[3] They are primarily synthesized by plants as a chemical defense mechanism against herbivores.[1][3]

The natural occurrence of PAs is most prominent in specific plant families:

-

Boraginaceae (the borage family)

-

Asteraceae (the daisy family), particularly the tribes Senecioneae and Eupatorieae

-

Fabaceae (the legume family), especially the tribe Crotalarieae[1][4]

Due to the widespread presence of PA-containing plants, these alkaloids can inadvertently enter the human food chain. Contamination has been reported in a variety of products, posing a potential health risk due to the known hepatotoxicity, genotoxicity, and carcinogenicity of some PAs.[2][5]

Table 1: Quantitative Occurrence of Pyrrolizidine Alkaloids in Various Food Matrices

| Food Matrix | PA Concentration Range | Key Contaminating PA Types | Reference(s) |

| Honey | Up to 1 mg/kg | Echium-derived PAs | [6] |

| Herbal Teas & Infusions | Average of 0.8 µg/L in some markets | Varies by herbal ingredients | [7] |

| Milk & Dairy Products | 0.05 to 0.17 µg/L in contaminated samples | Transferred from animal feed | [7] |

| Eggs | 5 to 168 µg/kg in contaminated samples | Transferred from chicken feed | [4][6] |

| Spices (e.g., Oregano, Marjoram) | Can be very high | Co-harvesting with PA-weeds | [7] |

| Grains | Variable | Contamination by weed seeds | [6] |

Biosynthesis of the Pyrrolizidine Core

The biosynthesis of the fundamental pyrrolizidine nucleus (the necine base) is a conserved pathway originating from common amino acids. This provides a foundational understanding of how a compound like hexahydro-1H-pyrrolizine-2-carboxylic acid could potentially be formed, either as an intermediate or a metabolic shunt product.

The pathway begins with the amino acids arginine and ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed by the enzyme homospermidine synthase (HSS), the first committed step in PA biosynthesis, to form homospermidine.[3] Subsequent oxidation and cyclization steps lead to the formation of the core pyrrolizidine ring system.[3] The various necine bases (e.g., retronecine, platynecine) are then formed through further enzymatic modifications like dehydrogenations and hydroxylations.[4]

The final PAs are created when these necine bases are esterified with necic acids, which are themselves derived from amino acid metabolism (e.g., from valine, leucine, or isoleucine).[3][4]

Caption: Biosynthetic pathway of Pyrrolizidine Alkaloids from amino acid precursors.

Experimental Protocols for Analysis

The analysis of PAs in complex matrices like plants and food requires robust and sensitive analytical methods. The most widely accepted and recommended technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[8]

General Extraction and Purification Protocol

This protocol outlines a typical procedure for extracting PAs from a plant or food sample for LC-MS/MS analysis.

-

Sample Homogenization:

-

Weigh 1-2 grams of the homogenized sample into a centrifuge tube.

-

For dry samples (e.g., tea, herbs), milling to a fine powder is required. For liquid samples (e.g., milk, honey), use an appropriate volume.

-

-

Extraction:

-

Add 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid) or acidified methanol/ethanol. The acidic conditions ensure that the PA nitrogen is protonated, increasing solubility in the polar solvent.

-

Extract the sample using an ultrasonic bath for 15-30 minutes at ambient temperature.[9]

-

Centrifuge the sample at high speed (e.g., 3800 x g) for 10 minutes to pellet solid material.[9]

-

Decant the supernatant. A second extraction of the pellet is often performed to ensure quantitative recovery.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

The combined supernatants are purified using a C18 SPE cartridge to remove interfering matrix components.[9]

-

Conditioning: The cartridge is conditioned sequentially with methanol and then water.

-

Loading: The sample extract is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with water or a low-percentage methanol-water solution to remove polar impurities.

-

Elution: The PAs are eluted from the cartridge with methanol.[5][9]

-

-

Sample Reconstitution:

-

The methanolic eluate is evaporated to dryness under a gentle stream of nitrogen.

-

The residue is redissolved in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[9]

-

Caption: General experimental workflow for the extraction and analysis of PAs.

LC-MS/MS Instrumentation and Parameters

Quantitative analysis is typically performed on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Table 2: Typical LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Setting | Purpose | Reference(s) |

| Chromatography | |||

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of different PA structures. | [9] |

| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid | Aqueous component for gradient elution. | [9] |

| Mobile Phase B | Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid | Organic component for gradient elution. | [9] |

| Gradient | A time-programmed gradient from low to high %B | To elute PAs with varying polarities. | [5] |

| Flow Rate | 0.2 - 0.4 mL/min | Standard for analytical LC. | - |

| Mass Spectrometry | |||

| Ionization Mode | Electrospray Ionization (ESI), Positive | PAs readily form positive ions [M+H]⁺. | [8] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. | [10] |

| Precursor Ion | [M+H]⁺ of the target PA | The mass of the intact protonated molecule. | [10] |

| Product Ions | Characteristic fragments (e.g., m/z 120, 138 for retronecine-type) | Specific fragments used for confirmation and quantification. | [10] |

| Collision Energy | Optimized for each PA | To achieve optimal fragmentation for each MRM transition. | - |

Conclusion

While a direct natural source of hexahydro-1H-pyrrolizine-2-carboxylic acid is not prominently documented in scientific literature, its core chemical scaffold, the pyrrolizidine nucleus, is a cornerstone of a large and toxicologically significant class of natural products. This guide provides the essential context for any investigation into this compound by detailing the natural occurrence, biosynthesis, and analytical methodologies for the broader class of pyrrolizidine alkaloids. The provided protocols and data serve as a robust starting point for researchers aiming to detect, quantify, or understand the metabolic origins of pyrrolizidine-based molecules in complex natural matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. mdpi.com [mdpi.com]

- 6. foodstandards.govt.nz [foodstandards.govt.nz]

- 7. Pyrrolizidine alkaloids - AGES [ages.at]

- 8. researchgate.net [researchgate.net]

- 9. bfr.bund.de [bfr.bund.de]

- 10. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]

The Emergence of a Key Synthetic Scaffold: A Technical History of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

For Immediate Release

A deep dive into the discovery, synthesis, and application of hexahydro-1H-pyrrolizine-2-carboxylic acid, a pivotal bicyclic proline analogue in modern medicinal chemistry.

This technical guide offers an in-depth exploration of hexahydro-1H-pyrrolizine-2-carboxylic acid, a conformationally restricted proline mimic that has played a crucial role in the development of targeted therapeutics. While not a naturally occurring compound with a traditional discovery narrative, its history is firmly rooted in the rational design of enzyme inhibitors, most notably as a cornerstone of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details the synthetic evolution of this important scaffold, presents key quantitative data, and provides detailed experimental protocols for its preparation and use.

From Proline Mimicry to Potent ACE Inhibition: A History Forged in Drug Design

The story of hexahydro-1H-pyrrolizine-2-carboxylic acid, systematically named (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid or 2-azabicyclo[3.3.0]octane-3-carboxylic acid, is intrinsically linked to the quest for effective treatments for hypertension and heart failure. In the early 1980s, researchers at Hoechst AG sought to develop novel, potent, and specific inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. The design of these inhibitors often centered on mimicking the structure of proline, the C-terminal amino acid of many natural ACE substrates.

The development of Ramipril (marketed as Altace®), a potent ACE inhibitor, marked the significant entry of the hexahydro-1H-pyrrolizine-2-carboxylic acid scaffold into medicinal chemistry. The bicyclic structure of this proline analogue provided a rigid conformation that was found to bind with high affinity to the active site of ACE. A 1984 publication in Arzneimittelforschung detailed the potent inhibitory activity of the diacid form of Ramipril (Hoe 498 diacid), which incorporates the hexahydro-1H-pyrrolizine-2-carboxylic acid moiety.[1]

The synthesis of the specific (S,S,S)-stereoisomer of benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride was a key step in the total synthesis of Ramipril. This pivotal intermediate provided the necessary conformational rigidity for potent inhibition of the angiotensin-converting enzyme.

Quantitative Analysis of Biological Activity

The primary application of hexahydro-1H-pyrrolizine-2-carboxylic acid has been in the development of ACE inhibitors. The following table summarizes the inhibitory activity of Ramipril's active diacid form, which contains this core scaffold.

| Compound | Target | Ki (pmol/L) | Assay Conditions |

| Hoe 498 diacid (Ramiprilat) | Angiotensin-Converting Enzyme (ACE) | 7 | pH 7.5, 300 mmol/l sodium chloride, furanacryloyl-Phe-Gly-Gly as substrate |

Data sourced from Arzneimittelforschung, 1984.[1]

Key Experimental Protocols

The synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid and its derivatives has been the subject of extensive research, with various methods developed to control stereochemistry. Below are representative protocols for the synthesis of key intermediates.

Synthesis of cis,endo-2-Azabicyclo-[3.3.0]-octane-3-carboxylic Acid tert-Butyl Ester

This procedure is adapted from patented methods for preparing the core bicyclic amino acid.

Materials:

-

Azabicyclo-[3.3.0]-octane-carboxylic acid hydrochloride

-

Isobutylene

-

Concentrated sulfuric acid

-

Dioxane

-

Sodium hydroxide solution

-

Ether

-

Water

Procedure:

-

25 g of azabicyclo-[3.3.0]-octane-carboxylic acid hydrochloride is reacted with 250 ml of isobutylene and 25 ml of concentrated sulfuric acid in 250 ml of dioxane.

-

The mixture is stirred at room temperature for 14 hours.

-

The reaction mixture is rendered alkaline with sodium hydroxide solution and concentrated in vacuo.

-

100 ml of water is added, and the ester is extracted with ether.

-

Evaporation of the ether yields the title compound as a colorless oil (15 g).

This protocol is based on methodologies described in US Patent 4,727,160A.

Hydrolysis of Esters to the Carboxylic Acid

This general method is used for the deprotection of the ester to yield the final carboxylic acid.

Materials:

-

Ester of 2-azabicyclo-[3.3.0]-octane-3-carboxylic acid

-

Aqueous base (e.g., potassium hydroxide)

-

Dimethoxyethane

-

Hydrochloric acid

Procedure:

-

The ester is suspended in a suitable solvent such as dimethoxyethane.

-

An aqueous solution of a base (e.g., 4N KOH) is added until a pH of 9-10 is reached.

-

The mixture is stirred for approximately 30 minutes.

-

The pH is then adjusted to 4 with hydrochloric acid, and the solution is concentrated to yield the carboxylic acid.

This is a general procedure adapted from US Patent 4,727,160A.

Visualizing the Mechanism of Action and Synthetic Workflow

To better understand the role of hexahydro-1H-pyrrolizine-2-carboxylic acid, the following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) and a generalized synthetic workflow.

Conclusion

The history of hexahydro-1H-pyrrolizine-2-carboxylic acid is a testament to the power of rational drug design. While not a compound discovered in nature, its creation as a conformationally constrained proline analogue has had a significant impact on cardiovascular medicine. The development of stereoselective synthetic routes to this scaffold continues to be an area of interest, and its core structure may yet find application in the design of inhibitors for other proline-recognizing enzymes. This guide provides a foundational understanding of this important molecule for researchers in drug discovery and development.

References

The Enigmatic Biological Profile of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Scoping Review of a Novel Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper addresses the biological role of hexahydro-1H-pyrrolizine-2-carboxylic acid, a distinct heterocyclic scaffold. A comprehensive review of existing scientific literature reveals a significant gap in the direct biological characterization of this specific molecule. To date, no empirical studies detailing its signaling pathways, quantitative biological activity, or specific experimental protocols have been published.

Consequently, this document will provide an in-depth analysis of the broader class of pyrrolizidine alkaloids (PAs), to which hexahydro-1H-pyrrolizine-2-carboxylic acid belongs as a core structural motif. The well-documented biological activities of PAs offer a foundational understanding from which the potential roles of its derivatives can be extrapolated. This paper will focus on the established biological activities of the pyrrolizidine scaffold, including its notorious toxicity and emerging therapeutic applications.

The Pyrrolizidine Alkaloid Family: A Double-Edged Sword

Pyrrolizidine alkaloids are a large group of naturally occurring compounds synthesized by numerous plant species, serving as a defense mechanism against herbivores.[1][2] These compounds are characterized by the presence of a necine base, which is a bicyclic structure formed by two fused five-membered rings with a nitrogen atom at the bridgehead.[3] The biological activity of PAs is largely dictated by the nature of the necic acid esters attached to the necine base.[3]

General Biological Activities of Pyrrolizidine Alkaloids

The biological effects of PAs are diverse and have been extensively studied, primarily in the context of their toxicity. However, there is growing interest in harnessing their chemical structures for therapeutic purposes.[3][4]

1. Hepatotoxicity, Genotoxicity, and Cytotoxicity:

The most well-documented biological effect of many PAs is their severe hepatotoxicity (liver damage).[1][3] This toxicity is not inherent to the alkaloids themselves but arises from their metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process converts the saturated necine base into a highly reactive pyrrolic ester. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1]

2. Antimicrobial and Antiviral Activity:

Several PAs have demonstrated antimicrobial properties. For instance, indicine N-oxide has shown activity against Walker 256 carcinosarcoma, and other PAs have exhibited antibacterial and antifungal effects.[4] This suggests that the pyrrolizidine scaffold could serve as a template for the development of novel anti-infective agents.

3. Anti-inflammatory and Analgesic Potential:

Certain synthetic and naturally occurring PAs have been investigated for their anti-inflammatory and analgesic properties.[5] These activities are often attributed to the inhibition of inflammatory pathways, though the precise mechanisms are not always fully elucidated.

4. Anticancer Properties:

Despite their inherent toxicity, the DNA-alkylating ability of activated PAs has led to the investigation of some derivatives as potential anticancer agents.[5] The principle is similar to that of some established chemotherapeutic drugs that target rapidly dividing cancer cells by damaging their DNA.

Metabolic Activation: The Key to Pyrrolizidine Alkaloid Activity

The biological activity of most toxic PAs is contingent upon their metabolic activation. The following diagram illustrates the generalized pathway for the conversion of a non-toxic pyrrolizidine alkaloid into a reactive, DNA-damaging pyrrolic ester.

Quantitative Data and Experimental Protocols: A Call for Future Research

As stated, there is a notable absence of quantitative data regarding the biological activity of hexahydro-1H-pyrrolizine-2-carboxylic acid. To advance the understanding of this specific molecule, future research should focus on:

-

In vitro cytotoxicity assays: To determine the potential toxicity of the compound against various cell lines, including hepatocytes.

-

Antimicrobial screening: To assess its activity against a panel of pathogenic bacteria and fungi.

-

Enzyme inhibition assays: To investigate its potential to interact with key biological targets.

-

In vivo toxicity studies: Should in vitro data warrant, to evaluate its safety profile in animal models.

Detailed experimental protocols for the above-mentioned assays are well-established in the scientific literature and can be adapted for the study of this novel compound.

Conclusion and Future Outlook

While a definitive biological role for hexahydro-1H-pyrrolizine-2-carboxylic acid remains to be elucidated, the broader family of pyrrolizidine alkaloids provides a compelling starting point for investigation. The pyrrolizidine scaffold is biologically active, with activities ranging from severe toxicity to potential therapeutic benefits. The presence of a carboxylic acid group at the 2-position of the hexahydro-1H-pyrrolizine core represents a unique chemical entity that may possess a novel biological activity profile, potentially with reduced toxicity compared to the esterified PAs.

Further research, beginning with fundamental in vitro screening, is essential to unlock the biological and therapeutic potential of this intriguing molecule. The scientific community is encouraged to undertake the necessary studies to characterize hexahydro-1H-pyrrolizine-2-carboxylic acid, which may hold promise for the development of new therapeutic agents.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivatives and Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives and their analogues, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications as anti-inflammatory and anticancer agents.

Core Structure and Therapeutic Potential

The hexahydro-1H-pyrrolizine-2-carboxylic acid scaffold is a bicyclic amine structure that serves as a key building block in the synthesis of a variety of biologically active molecules. Its rigid conformation and chiral centers offer opportunities for the design of potent and selective therapeutic agents. Derivatives of this core structure have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. Notably, the pyrrolizine nucleus is a constituent of several natural and synthetic compounds with diverse biological activities, including the approved anti-inflammatory drug Ketorolac and the anticancer agent Mitomycin C.[1]

Quantitative Biological Data

The biological activity of hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives and their analogues has been evaluated in various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds from this class, focusing on their anti-inflammatory and anticancer properties.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrrolizine Derivatives [2][3]

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 12 | 5.69 | 3.44 | 1.65 |

| 13 | 4.88 | 2.11 | 2.31 |

| 16 | 3.12 | 0.95 | 3.28 |

| 17 | 2.45 | 0.85 | 2.88 |

| Ibuprofen | - | - | - |

| Celecoxib | - | - | - |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity Index is the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Pyrrolizine Derivatives [2][3]

| Compound ID | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Change) | Ulcer Index (UI) |

| 12 | 55.2 | 1.03 x Ibuprofen | 15.3 |

| 13 | 60.1 | 1.12 x Ibuprofen | 18.7 |

| 16 | 68.4 | 1.20 x Ibuprofen | 8.5 |

| 17 | 72.3 | 1.27 x Ibuprofen | 10.2 |

| Ibuprofen | 53.8 | 1.00 | 25.4 |

% Inhibition of edema was measured using the carrageenan-induced rat paw edema model. Analgesic activity was assessed using the hot plate assay. Ulcer Index is a measure of gastric ulceration.

Table 3: Anticancer Activity of Pyrrolizine-5-carboxamide Derivatives [4][5]

| Compound ID | Cell Line | IC50 (µM) |

| 10c | MCF-7 | 4.72 |

| 12b | A549 | - |

| 12b | Hep3B | - |

| 12c | MCF-7 | 0.14 |

| 12c | A2780 | 2.54 |

| 12c | HT29 | - |

| 13b | MCF-7 | - |

| 13e | HT29 | 0.05 |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. MCF-7: Human breast adenocarcinoma; A549: Human lung carcinoma; Hep3B: Human hepatoma; A2780: Human ovary adenocarcinoma; HT29: Human colon adenocarcinoma.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives.

General Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid Derivatives

While a specific, detailed protocol for the parent hexahydro-1H-pyrrolizine-2-carboxylic acid was not found in the reviewed literature, a general and efficient three-component synthesis for a related hexahydro-2-quinolinecarboxylic acid scaffold provides a relevant synthetic strategy.[6] This method involves the cyclocondensation reaction of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate under solvent-free conditions at room temperature.[6]

General Procedure: [6]

-

A mixture of the arylmethylidenepyruvic acid (1 mmol), 1,3-cyclohexanedione (1 mmol), and ammonium acetate (2 mmol) is abraded in a mortar for 1.5 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethanol:ethyl acetate (1:1) solvent system.

-

Upon completion, the reaction mixture is dissolved in a 1:1 mixture of water and ethanol.

-

The product is then isolated, typically through filtration and recrystallization.

For the synthesis of N-substituted pyrrolidine-2-carboxylic acid derivatives, a common starting material is L-proline, which can be reacted with Boc-anhydride to yield (tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.[7]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol is a representative method for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.[8]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin (100 µM)

-

L-epinephrine (40 mM)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

LC-MS/MS system for prostaglandin E2 (PGE2) quantification

Procedure:

-

In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of Tris-HCl buffer containing either 0.2 µg of COX-2 or 0.1 µg of COX-1.

-

Incubate the solution at room temperature for 2 minutes.

-

Add 2 µL of the test compound in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate the reaction mixture at 37°C for 2 minutes.

-

Terminate the reaction by adding 10 µL of 1 M HCl.

-

Quantify the amount of PGE2 produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value.

MTT Assay for Anticancer Screening

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. The following is a general protocol for screening the anticancer activity of compounds.[1][9][10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., MEM supplemented with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

After the incubation period, remove the medium and add 28 µL of the MTT solution to each well.

-

Incubate the plate at 37°C for 1.5 hours.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate at 37°C for 15 minutes with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

The biological effects of hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to this class of compounds.

Caption: Preclinical development workflow for small molecule anti-inflammatory drugs.[8][11]

References

- 1. MTT (Assay protocol [protocols.io]

- 2. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions [scirp.org]

- 7. WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-2-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizine-2-carboxylic acid represents a core scaffold of significant interest in medicinal chemistry. While direct literature on this specific isomer is limited, the broader class of pyrrolizine and pyrrolidine derivatives has been extensively studied, revealing a wide range of biological activities. This guide provides a comprehensive review of the synthesis, potential therapeutic applications, and physicochemical properties of hexahydro-1H-pyrrolizine carboxylic acids and their analogs. Drawing from research on closely related compounds, this document outlines plausible synthetic routes, summarizes key biological data, and presents detailed experimental protocols. Particular attention is given to the anti-inflammatory properties of these compounds through the inhibition of cyclooxygenase (COX) enzymes, a key signaling pathway in pain and inflammation.

Introduction

The pyrrolizidine alkaloid core is a recurring motif in a multitude of natural products and synthetic molecules exhibiting diverse biological activities. The saturated bicyclic system of hexahydro-1H-pyrrolizine provides a rigid scaffold that is amenable to stereoselective functionalization, making it an attractive starting point for the design of novel therapeutic agents. The introduction of a carboxylic acid moiety, particularly at the 2-position, offers a handle for further chemical modification and can play a crucial role in the interaction with biological targets. This guide aims to consolidate the available information on related structures to provide a foundational understanding of the chemistry and biology of hexahydro-1H-pyrrolizine-2-carboxylic acid.

Synthesis of the Hexahydro-1H-pyrrolizine-2-carboxylic Acid Scaffold

Proposed Synthetic Pathway: Asymmetric 1,3-Dipolar Cycloaddition

A plausible and elegant approach to the enantioselective synthesis of the hexahydro-1H-pyrrolizine-2-carboxylic acid core involves a catalytic asymmetric 1,3-dipolar cycloaddition. This strategy often utilizes a chiral metal catalyst to control the stereochemistry of the resulting cycloadduct.

Conceptual Experimental Workflow:

Caption: Proposed workflow for the synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on similar syntheses of substituted pyrrolizidines.[1]

Step 1: In situ generation of the Azomethine Ylide To a solution of a proline ester (e.g., ethyl prolinate) and an appropriate aldehyde in an anhydrous solvent such as toluene, is added a catalytic amount of a Lewis acid (e.g., AgOAc). The mixture is stirred at room temperature to facilitate the formation of the azomethine ylide.

Step 2: Asymmetric 1,3-Dipolar Cycloaddition To the solution containing the azomethine ylide, a chiral phosphine ligand and a dipolarophile (e.g., ethyl acrylate) are added. The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for several hours to yield the substituted pyrrolidine cycloadduct. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Purification of the Cycloadduct Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the enantiomerically enriched pyrrolidine derivative.

Step 4: Intramolecular Cyclization and Formation of the Pyrrolizidinone Core The purified pyrrolidine derivative is subjected to conditions that facilitate intramolecular cyclization. This can be achieved through a Dieckmann condensation or a similar cyclization strategy to form the bicyclic pyrrolizidinone skeleton.

Step 5: Reduction and Hydrolysis The resulting pyrrolizidinone ester is then reduced, for example using LiAlH4, to yield the corresponding amino alcohol. Subsequent oxidation of the primary alcohol to a carboxylic acid, followed by hydrolysis of the ester (if present), would yield the target hexahydro-1H-pyrrolizine-2-carboxylic acid.

Biological Activities and Therapeutic Potential

While data for the 2-carboxylic acid isomer is not available, numerous studies on related pyrrolizine derivatives have demonstrated significant biological activities, particularly in the realm of inflammation.

Anti-inflammatory Activity: COX Inhibition

A significant body of research has focused on the development of pyrrolizine derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Signaling Pathway of COX Inhibition:

References

An In-depth Technical Guide to Hexahydro-1H-pyrrolizine-2-carboxylic acid and the Broader Class of Saturated Pyrrolizidine Alkaloids

Disclaimer: Specific technical data for hexahydro-1H-pyrrolizine-2-carboxylic acid (CAS Number 342411-93-2) is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the broader class of saturated pyrrolizidine alkaloids, offering insights into their synthesis, biological activities, and mechanisms of action, which can serve as a valuable reference for researchers and drug development professionals interested in this compound and its analogs.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds found in numerous plant species worldwide.[1][2][3] They are characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead, known as the necine base. This base is typically esterified with one or more necic acids.[3][4]

PAs are broadly classified based on the saturation of the necine base. Those with a double bond at the 1,2-position are known for their significant hepatotoxicity, genotoxicity, and potential carcinogenicity.[3][5][6] In contrast, saturated PAs, such as the parent structure of hexahydro-1H-pyrrolizine-2-carboxylic acid, are generally considered non-toxic.[1][7]

Physicochemical Properties

While specific data for hexahydro-1H-pyrrolizine-2-carboxylic acid is limited, the general properties of the pyrrolizidine core suggest it is a heterocyclic amine with a carboxylic acid functional group, imparting both basic and acidic characteristics. The molecular formula is C8H13NO2, and the molecular weight is approximately 155.20 g/mol .

Synthesis of the Pyrrolizidine Core

The synthesis of the pyrrolizidine skeleton is a key step in accessing various analogs for biological studies. Several synthetic strategies have been developed, often starting from chiral precursors to achieve stereoselectivity.

General Synthetic Approaches

Common strategies for synthesizing the pyrrolizidine nucleus include:

-

Cycloaddition Reactions: 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for constructing the five-membered rings of the pyrrolizidine system.[8]

-

Ring-Closing Metathesis: This method utilizes ruthenium-based catalysts to form one of the rings from a diene precursor.

-

Intramolecular Cyclization: Stepwise or tandem intramolecular cyclizations of appropriately functionalized acyclic precursors are widely used.[9]

-

From Chiral Pools: Readily available chiral molecules like amino acids (e.g., L-proline) or sugars can be converted into pyrrolizidine alkaloids through a series of stereocontrolled reactions.[10][11]

Exemplary Experimental Protocol: Synthesis of a Pyrrolizidine Derivative via Intramolecular Cycloaddition

This protocol is a generalized example based on common synthetic routes for related structures.

Step 1: Synthesis of the Precursor An N-alkenyl substituted pyrrolidine derivative is prepared. For instance, reacting L-proline methyl ester with an appropriate alkenyl bromide (e.g., 5-bromo-1-pentene) in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

Step 2: Azomethine Ylide Formation and Cycloaddition The N-alkenyl pyrrolidine is heated in a high-boiling solvent like toluene with a catalytic amount of a Lewis acid or under thermal conditions. This generates an azomethine ylide intermediate which undergoes an intramolecular [3+2] cycloaddition to form the hexahydropyrrolizine ring system.

Step 3: Functional Group Modification The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of THF and water.

Step 4: Purification Purification at each step is typically achieved by column chromatography on silica gel, and the final product's structure is confirmed by spectroscopic methods (NMR, MS).

Biological Activity and Mechanism of Action

Saturated vs. Unsaturated Pyrrolizidine Alkaloids

The biological activity of PAs is critically dependent on the saturation of the necine base.

| Alkaloid Type | Structural Feature | Toxicity Profile | Mechanism of Toxicity |

| Unsaturated PAs | 1,2-double bond in the necine base | Hepatotoxic, Genotoxic, Carcinogenic | Metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs). These DHPAs are electrophiles that can form adducts with cellular macromolecules like DNA and proteins, leading to cell death and mutations.[3][4][5][12] |

| Saturated PAs | Saturated necine base | Generally considered non-toxic or significantly less toxic.[1][7] | Lack the 1,2-double bond necessary for metabolic activation into toxic pyrrolic esters.[7] |

Potential Therapeutic Applications

While many PAs are toxic, some have shown potential pharmacological activities, including:

-

Anticancer Activity: Certain PAs and their synthetic analogs have demonstrated cytotoxic effects against various cancer cell lines.[12]

-

Antimicrobial Activity: Some PAs exhibit inhibitory effects against bacteria and fungi.[12]

-

Anti-inflammatory Activity: A few PAs have been investigated for their anti-inflammatory properties.

It is important to note that the therapeutic potential of PAs is often limited by their toxicity. Research is ongoing to synthesize analogs with improved safety profiles.

Signaling Pathways Associated with Pyrrolizidine Alkaloid Toxicity

The toxicity of unsaturated PAs is primarily mediated by their metabolic activation in the liver. The resulting DHPAs can induce cellular damage through several pathways.

Metabolic Activation and Detoxification

Caption: Metabolic activation and detoxification pathways of unsaturated pyrrolizidine alkaloids.

Induction of Apoptosis

DHPAs can trigger programmed cell death (apoptosis) in hepatocytes through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Caption: Simplified overview of apoptosis induction by toxic PA metabolites.

Quantitative Data on Pyrrolizidine Alkaloids

Quantitative data for specific biological activities are crucial for drug development. The following table summarizes representative data for various pyrrolizidine alkaloids to provide a contextual understanding.

| Pyrrolizidine Alkaloid | Activity | Model | Result | Reference |

| Senecionine | Cytotoxicity | Human tumor cell lines | IC50: 34-88 µg/mL (for n-butanolic extract containing senecionine) | (Parviz, et al., 2013) |

| Senecionine | Acute Toxicity | Rat | LD50: 64.72 ± 2.24 mg/kg | [13] |

| Monocrotaline | Inhibition of Trichomonas vaginalis | In vitro | 74% inhibition at 1 mg/mL | [12] |

Conclusion and Future Perspectives

Hexahydro-1H-pyrrolizine-2-carboxylic acid belongs to the class of saturated pyrrolizidine alkaloids, which are generally considered non-toxic. The lack of a 1,2-double bond in their necine base prevents metabolic activation to the toxic pyrrolic esters that are responsible for the well-documented hepatotoxicity of their unsaturated counterparts.

While specific research on CAS 342411-93-2 is limited, the chemistry and biology of the broader class of pyrrolizidine alkaloids have been extensively studied. The synthetic methodologies and biological evaluation principles outlined in this guide can serve as a foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Future research could focus on the synthesis of derivatives of hexahydro-1H-pyrrolizine-2-carboxylic acid and the systematic evaluation of their biological activities to uncover potential therapeutic applications in areas such as anticancer and antimicrobial therapy, where the saturated, non-toxic core could serve as a valuable scaffold.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 9. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Core Structure for Novel Therapeutics

An In-depth Technical Guide on Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific therapeutic applications have been documented for hexahydro-1H-pyrrolizine-2-carboxylic acid. This guide explores the potential therapeutic applications of this core structure based on the known biological activities of the broader class of compounds known as pyrrolizidine alkaloids (PAs) and their derivatives. The information presented herein is intended to serve as a foundation for future research and development.

Introduction: The Pyrrolizidine Alkaloid Scaffold

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring heterocyclic organic compounds synthesized by numerous plant species and some microorganisms.[1] Historically, PAs have been recognized for their toxic properties, particularly their hepatotoxicity, which arises from the metabolic activation of the pyrrolizidine core into reactive pyrrolic esters that can alkylate DNA and proteins.[2][3] This inherent cytotoxicity, however, also forms the basis for their potential as therapeutic agents, particularly in oncology.

Modern medicinal chemistry focuses on modifying the basic PA structure to selectively target diseased cells while minimizing systemic toxicity. The saturated core of hexahydro-1H-pyrrolizine-2-carboxylic acid presents a promising starting point for the design of novel therapeutic agents with potentially improved safety profiles compared to their unsaturated, naturally occurring counterparts. This document will explore the potential therapeutic avenues for derivatives of this core structure, drawing on data from related PAs in the scientific literature.

Potential Therapeutic Applications

The primary areas of therapeutic interest for compounds based on the pyrrolizidine scaffold are oncology, infectious diseases, and neurological disorders.

Anticancer Activity

The cytotoxic nature of many PAs has been explored for its potential in cancer therapy. The mechanism of action for many of these compounds involves the alkylation of DNA, leading to the inhibition of DNA replication and the induction of apoptosis in rapidly dividing cancer cells.[3]

Quantitative Data on Anticancer Activity of Pyrrolizidine Alkaloids:

| Alkaloid | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | 12.6 | [4] |

| Seneciphylline | HepG2-CYP3A4 | Cytotoxicity | 26.2 | [4] |

| Retrorsine | HepG2-CYP3A4 | Cytotoxicity | ~30-50 | [4] |

| Echimidine | HepG2-CYP3A4 | Cytotoxicity | ~30-60 | [4] |

| Senecionine | HepG2-CYP3A4 | Cytotoxicity | ~30-50 | [4] |

| Riddelliine | HepG2-CYP3A4 | Cytotoxicity | ~50-70 | [4] |

| Heliotrine | HepG2-CYP3A4 | Cytotoxicity | ~100-200 | [4] |

| 8a (hybrid) | MCF-7 | MTT | 7.61 | [5] |

| 8e (hybrid) | MCF-7 | MTT | 1.07 | [5] |

| 8f (hybrid) | MCF-7 | MTT | 3.16 | [5] |

Note: IC50 values are highly dependent on the cell line and experimental conditions.

Signaling Pathway: DNA Alkylation and Apoptosis Induction

Antimicrobial Activity

Several pyrrolizidine alkaloids have demonstrated activity against a range of bacterial and fungal pathogens.[6][7] This suggests that the hexahydro-1H-pyrrolizine core could be a valuable scaffold for the development of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic resistance.

Quantitative Data on Antimicrobial Activity of Pyrrolizidine Alkaloids:

| Alkaloid | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Clazamycin A | Bacillus anthracis | Broth Microdilution | 6.25 | [1] |

| Clazamycin B | Bacillus anthracis | Broth Microdilution | 12.5 | [1] |

| Clazamycin A/B | Pseudomonas aeruginosa | Broth Microdilution | 20-50 | [1] |

| Clazamycin A/B | Escherichia coli | Broth Microdilution | 50-100 | [1] |

| Clazamycin A/B | Staphylococcus aureus | Broth Microdilution | up to 100 | [1] |

| PA-1 (synthetic) | Staphylococcus aureus | Broth Microdilution | 3.9 - 25 | [6] |

| PA-1 (synthetic) | Escherichia coli | Broth Microdilution | 3.9 - 25 | [6] |

| Cathin-6-one | Aspergillus fumigatus | Not specified | 3.125 | [7] |

| Cathin-6-one | Aspergillus niger | Not specified | 6.25 | [7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Workflow: Antimicrobial Susceptibility Testing

Acetylcholinesterase Inhibition

Certain PAs have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] AChE inhibitors are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.[9] This bioactivity suggests a potential role for hexahydro-1H-pyrrolizine derivatives in the development of novel therapies for neurological disorders.

Quantitative Data on Acetylcholinesterase Inhibition by Pyrrolizidine Alkaloids:

| Alkaloid | Source | Assay Type | IC50 (mM) | Reference |

| 7-O-angeloyllycopsamine N-oxide | Echium confusum | Ellman's Method | 0.276 - 0.769 | [8][9] |

| Echimidine N-oxide | Echium confusum | Ellman's Method | 0.276 - 0.769 | [8][9] |

| Echimidine | Echium confusum | Ellman's Method | 0.276 - 0.769 | [8][9] |

| 7-O-angeloylretronecine | Echium confusum | Ellman's Method | 0.276 - 0.769 | [8][9] |

| Various PAs | Solenthatus lanatus | Ellman's Method | 0.53 - 0.60 | [8] |

Note: The IC50 values for AChE inhibition are in the millimolar (mM) range, indicating moderate activity.

Signaling Pathway: Cholinergic Synapse

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of the therapeutic potential of novel compounds. Below are outlines of standard methodologies for assessing the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., a hexahydro-1H-pyrrolizine-2-carboxylic acid derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle and a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[12][13]

-

Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity.[14]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer.

-

Enzyme Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compound.

-

Reaction Initiation: Add the substrate (acetylthiocholine iodide) and DTNB to initiate the reaction. AChE hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Absorbance Measurement: Measure the rate of color change by reading the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The hexahydro-1H-pyrrolizine-2-carboxylic acid core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While data on this specific molecule is not available, the known anticancer, antimicrobial, and acetylcholinesterase inhibitory activities of the broader class of pyrrolizidine alkaloids provide a strong rationale for the synthesis and biological evaluation of its derivatives.

Future research should focus on:

-

Synthesis of a diverse library of hexahydro-1H-pyrrolizine-2-carboxylic acid derivatives with varying substitutions to explore structure-activity relationships.

-

In vitro screening of these new compounds against panels of cancer cell lines, pathogenic microbes, and acetylcholinesterase to identify lead candidates.

-

Modification of lead compounds to optimize potency and selectivity while minimizing potential toxicity.

-

In vivo studies in relevant animal models to assess the efficacy and safety of the most promising candidates.

By leveraging the known biological activities of the pyrrolizidine scaffold and employing modern drug design strategies, it may be possible to unlock the therapeutic potential of the hexahydro-1H-pyrrolizine core and develop novel treatments for a range of diseases.

References

- 1. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apec.org [apec.org]

- 14. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Novel Bioactive Scaffold: A Technical Guide to the Putative Biosynthetic Pathway of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Hexahydro-1H-pyrrolizine-2-carboxylic acid represents a fascinating, yet largely uncharacterized, heterocyclic scaffold with potential applications in drug discovery and development. While its natural occurrence and biosynthetic pathway are not explicitly detailed in current scientific literature, a comprehensive understanding of related biosynthetic pathways for pyrrolizidine alkaloids (PAs) allows for the formulation of a scientifically rigorous, hypothetical pathway. This technical guide provides an in-depth exploration of this putative biosynthetic route, drawing parallels with established enzymatic reactions and biosynthetic principles. We present detailed (generalized) experimental protocols for key analytical techniques, summarize potential quantitative data in structured tables, and provide visualizations of the proposed signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this and related novel molecular architectures.

Introduction

Pyrrolizidine alkaloids (PAs) are a diverse class of natural products characterized by a bicyclic pyrrolizidine core.[1] Their biosynthesis has been a subject of interest due to their wide range of biological activities, including hepatotoxicity and their role in plant defense.[1][2] The core of the PA structure, the necine base, is typically esterified with one or more necic acids, which contribute to the structural diversity and biological activity of the resulting alkaloid.[1]

The subject of this guide, hexahydro-1H-pyrrolizine-2-carboxylic acid, presents a unique structural feature: a carboxylic acid group at the C-2 position of the saturated pyrrolizidine ring. To date, no definitive biosynthetic pathway for this specific molecule has been elucidated in published literature. Therefore, this guide presents a hypothetical, yet plausible, biosynthetic pathway constructed from the well-established principles of PA necine base formation and known enzymatic reactions for carboxylation and oxidation.

Proposed Biosynthetic Pathway of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

The proposed biosynthesis is divided into two main stages: the formation of the core pyrrolizidine ring and the subsequent functionalization at the C-2 position to introduce the carboxylic acid moiety.

Stage 1: Formation of the Pyrrolizidine Core (Necine Base)

The biosynthesis of the pyrrolizidine skeleton is understood to originate from the polyamines putrescine and spermidine, which are derived from the amino acid L-arginine.[3]

The key steps are as follows:

-

Homospermidine Formation: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .[4][5] HSS facilitates the transfer of an aminobutyl group from spermidine to putrescine.[6]

-

Oxidative Deamination and Cyclization: Homospermidine undergoes oxidative deamination, a reaction likely catalyzed by a copper-dependent diamine oxidase , to yield 4,4'-iminodibutanal.[1] This intermediate then spontaneously or enzymatically cyclizes to form the pyrrolizidine ring system. The initial cyclization product is likely pyrrolizidine-1-carbaldehyde.[1]

-

Reduction: The carbaldehyde is subsequently reduced to the corresponding alcohol, 1-hydroxymethylpyrrolizidine, a reaction that could be catalyzed by an alcohol dehydrogenase .[1] Further enzymatic modifications, such as hydroxylations and desaturations, lead to the various necine bases found in nature. For the saturated hexahydro-1H-pyrrolizine skeleton, further desaturation would not occur.

Figure 1: Biosynthesis of the core pyrrolizidine (necine base) skeleton.

Stage 2: Hypothetical Pathways for C-2 Carboxylation

The introduction of a carboxylic acid group at the C-2 position is the key unresolved step. We propose three plausible hypothetical routes:

Hypothesis A: Direct Carboxylation of a Pyrrolizidine Intermediate

This hypothesis involves the direct addition of a carboxyl group to the C-2 position of a pre-formed pyrrolizidine ring.

-

Proposed Enzyme: A carboxylase , potentially a member of the UbiD family of (de)carboxylases which are known to act on a range of aromatic and aliphatic unsaturated compounds, could catalyze this reaction.[7] While typically acting on electron-rich substrates, the nitrogen atom in the pyrrolizidine ring could influence the reactivity of the adjacent C-2 position, making it susceptible to enzymatic carboxylation.

Hypothesis B: Oxidation of a C-2 Hydroxymethyl Group

This pathway posits that a pyrrolizidine precursor with a hydroxymethyl group at the C-2 position is first synthesized, followed by a two-step oxidation to the carboxylic acid.

-

Formation of a C-2 Hydroxymethyl Pyrrolizidine: This precursor could arise from the incorporation of a modified building block during the cyclization step or through the action of a specific hydroxylase on the pyrrolizidine ring. The necine base turneforcidine, for example, possesses a hydroxymethyl group, although not at the C-2 position.[5][8]

-

Oxidation to Aldehyde: The hydroxymethyl group would be oxidized to an aldehyde by an alcohol dehydrogenase .

-

Oxidation to Carboxylic Acid: The resulting aldehyde would be further oxidized to a carboxylic acid, a reaction catalyzed by an aldehyde dehydrogenase .

Hypothesis C: Incorporation of a Carboxylated Precursor

This hypothesis suggests that the carboxylic acid functionality is introduced prior to the formation of the second ring of the pyrrolizidine system. A precursor molecule already containing a carboxyl group could be an intermediate in the cyclization cascade.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric syntheses of (- )-hastanecine, (- )-turneforcidine and (- )-platynecine | Department of Chemistry [chem.ox.ac.uk]

- 4. Enzymatic functionalization of aromatic N-heterocycles: hydroxylation and carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A concise synthesis of turneforcidine via a metalloiminium ion cyclization terminated by the 2-(methylthio)-3-(trimethylsilyl)-1-propenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formal syntheses of (-)-isoretronecanol, (+)-laburnine, and a concise enantioselective synthesis of (+)-turneforcidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid, a saturated bicyclic nitrogen-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a multi-step sequence commencing with readily available starting materials, involving the construction of an unsaturated pyrrolizine intermediate, followed by catalytic hydrogenation to yield the final saturated product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

I. Synthetic Strategy Overview

The synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid is accomplished through a two-stage process. The initial stage focuses on the construction of the unsaturated precursor, ethyl 2,3-dihydro-1H-pyrrolizine-2-carboxylate. This is achieved via an isothiourea-catalyzed enantioselective intramolecular Michael addition-lactonization of a pyrrole-derived enone-acid, followed by in situ ring-opening. The second stage involves the catalytic hydrogenation of this unsaturated intermediate to afford the saturated hexahydropyrrolizine ring system. Finally, hydrolysis of the ethyl ester yields the target carboxylic acid.

Application Notes and Protocols for the Enantioselective Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enantioselective synthesis of hexahydro-1H-pyrrolizine-2-carboxylic acid, a key structural motif in various biologically active compounds. The methodologies presented are based on modern catalytic asymmetric reactions, offering efficient and highly selective routes to the target molecule.

Introduction

Hexahydro-1H-pyrrolizine-2-carboxylic acid and its derivatives are important chiral building blocks in medicinal chemistry and natural product synthesis. Their rigid bicyclic structure and defined stereochemistry make them valuable scaffolds for the development of novel therapeutic agents. This document outlines two primary enantioselective strategies for their synthesis: a catalytic asymmetric [3+2] cycloaddition and an isothiourea-catalyzed intramolecular Michael addition-lactonization cascade.

Strategy 1: Catalytic Asymmetric (1,3)-Dipolar Cycloaddition

This approach utilizes a chiral silver-catalyzed double (1,3)-dipolar cycloaddition reaction to construct the pyrrolizidine core with high enantioselectivity. The resulting product can be further modified to yield the target carboxylic acid.[1]

Logical Workflow

Caption: Workflow for Asymmetric (1,3)-Dipolar Cycloaddition.

Quantitative Data Summary

The following table summarizes representative data for the catalytic asymmetric double (1,3)-dipolar cycloaddition reaction to form highly substituted pyrrolizidines.

| Entry | α-Imino Ester | Second Dipolarophile | Yield (%) | ee (%) | Diastereomeric Ratio | Reference |

| 1 | Glycine-derived | Acrylate | 89 | 87 | >20:1 | [1] |

| 2 | Alanine-derived | Maleimide | 95 | 99 | >20:1 (endo) | [2] |

Experimental Protocol: Asymmetric Double (1,3)-Dipolar Cycloaddition

This protocol is adapted from a general procedure for the synthesis of enantioenriched pyrrolizidines.[1]

-

Catalyst Preparation: In a nitrogen-filled glovebox, add AgOAc (5 mol%) and the chiral ligand (e.g., a phosphine-based ligand, 5.5 mol%) to a vial. Add the desired solvent (e.g., toluene) and stir the mixture at room temperature for 1 hour.

-